

# VPC-18005 and its Interaction with the ERG-ETS Domain: A Technical Overview

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## Compound of Interest

Compound Name: VPC-18005

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This technical guide provides an in-depth analysis of the small molecule inhibitor **VPC-18005** and its interaction with the ERG-ETS (E26 transformation-specific-related gene) domain. Genomic rearrangements involving the ERG transcription factor are a common occurrence in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein variants that are pivotal in the development and progression of the disease.[1][2] **VPC-18005** was identified through rational in silico methods as a novel antagonist that directly targets the DNA-binding ETS domain of ERG, thereby disrupting its transcriptional activity.[1][3] This document details the mechanism of action, quantitative efficacy, and the experimental validation of **VPC-18005**, offering a comprehensive resource for researchers in the field of oncology and drug development.

## Mechanism of Action: Disrupting the ERG-DNA Interface

**VPC-18005** functions by directly engaging the ERG-ETS domain, the highly conserved region responsible for DNA binding. This interaction sterically hinders the ability of the ERG protein to bind to its consensus DNA sequence ("GGAA").[3][4] The binding of **VPC-18005** to the ERG-ETS domain has been confirmed through biophysical techniques, which also identified key amino acid residues involved in this interaction.[3][5]

Nuclear Magnetic Resonance (NMR) spectroscopy revealed that **VPC-18005** perturbs specific residues within the ERG-ETS domain, notably Tyr371, which is a critical residue for the ERG-DNA interaction.[3][5] Other residues with perturbed amide chemical shifts upon **VPC-18005** binding include Leu313 on helix  $\alpha$ 1 and Try372 and Lys375 on helix  $\alpha$ 3.[3][5] In silico modeling, consistent with the NMR data, predicts that **VPC-18005** occupies a binding pocket that overlaps with the DNA-binding interface, making the binding of **VPC-18005** and DNA to the ERG-ETS domain mutually exclusive.[3][5]

The direct consequence of this interaction is the inhibition of ERG-induced transcription.[3][6] This has been demonstrated by the reduced expression of ERG-regulated genes, such as SOX9, a transcription factor implicated in prostate cancer invasion.[3][5] By disrupting the primary function of the ERG oncoprotein, **VPC-18005** effectively antagonizes its downstream effects, including the promotion of cell migration and invasion, without exhibiting significant cytotoxicity.[3][5]

## Quantitative Data Summary

The efficacy of **VPC-18005** has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of **VPC-18005**

Assay Type	Cell Line	Parameter	Value	Reference
Luciferase Reporter Assay	PNT1B-ERG	IC <sub>50</sub>	3 $\mu$ M	[6]
Luciferase Reporter Assay	VCaP	IC <sub>50</sub>	6 $\mu$ M	[6]
Cell Migration Assay	PNT1B-ERG	Concentration	5 $\mu$ M	[6]
Cell Invasion Assay	PNT1B-ERG	Concentration	5 $\mu$ M	[6]

Table 2: In Vivo Efficacy of **VPC-18005** in Zebrafish Xenograft Model

Treatment Concentration	Effect on Cancer Cell Dissemination	Reference
1 $\mu$ M	20-30% decrease	[6]
10 $\mu$ M	20-30% decrease	[6]

## Key Experimental Protocols

The characterization of **VPC-18005** involved a series of key experiments to elucidate its binding, mechanism, and functional effects. Detailed methodologies are provided below.

### Luciferase Reporter Assay for ERG Transcriptional Activity

- Objective: To quantify the inhibitory effect of **VPC-18005** on ERG-driven gene expression.
- Cell Lines: PNT1B-ERG and VCaP cells, which are known to have ERG activity.
- Methodology:
  - Cells are transiently transfected with a pETS-luc reporter plasmid, which contains a luciferase gene under the control of an ETS-responsive promoter.
  - Following transfection, cells are treated with a range of concentrations of **VPC-18005** or a vehicle control (DMSO).
  - After a specified incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
  - The relative light units are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
  - The IC<sub>50</sub> values are then calculated from the dose-response curves.[6]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the direct binding of **VPC-18005** to the ERG-ETS domain and to identify the amino acid residues at the binding interface.
- Methodology:
  - <sup>15</sup>N-HSQC (Heteronuclear Single Quantum Coherence): <sup>15</sup>N-labeled ERG-ETS domain protein is titrated with **VPC-18005**. The chemical shifts of the protein's backbone amides are monitored. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interaction.[\[5\]](#)
  - <sup>1</sup>H-NMR Titration (Reverse Titration): The <sup>1</sup>H-NMR spectrum of **VPC-18005** is monitored as increasing concentrations of the ERG-ETS domain are added. Changes in the chemical shifts and broadening of the signals from **VPC-18005** confirm its binding to the protein.[\[7\]](#)

## Electrophoretic Mobility Shift Assay (EMSA)

- Objective: To demonstrate that **VPC-18005** can disrupt the binding of the ERG-ETS domain to a DNA probe containing an ETS-binding site.
- Methodology:
  - A fluorescently labeled double-stranded DNA probe containing a consensus ETS-binding site is synthesized.
  - Recombinant ERG-ETS domain protein is incubated with the DNA probe in the presence of increasing concentrations of **VPC-18005** or a vehicle control.
  - The protein-DNA complexes are separated from the free DNA probe by native polyacrylamide gel electrophoresis.
  - The gel is imaged to visualize the fluorescently labeled DNA. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of **VPC-18005** indicates the disruption of the ERG-DNA interaction.[\[3\]](#)

## Cell Migration and Invasion Assays

- Objective: To assess the functional impact of **VPC-18005** on the migratory and invasive properties of ERG-overexpressing cells.

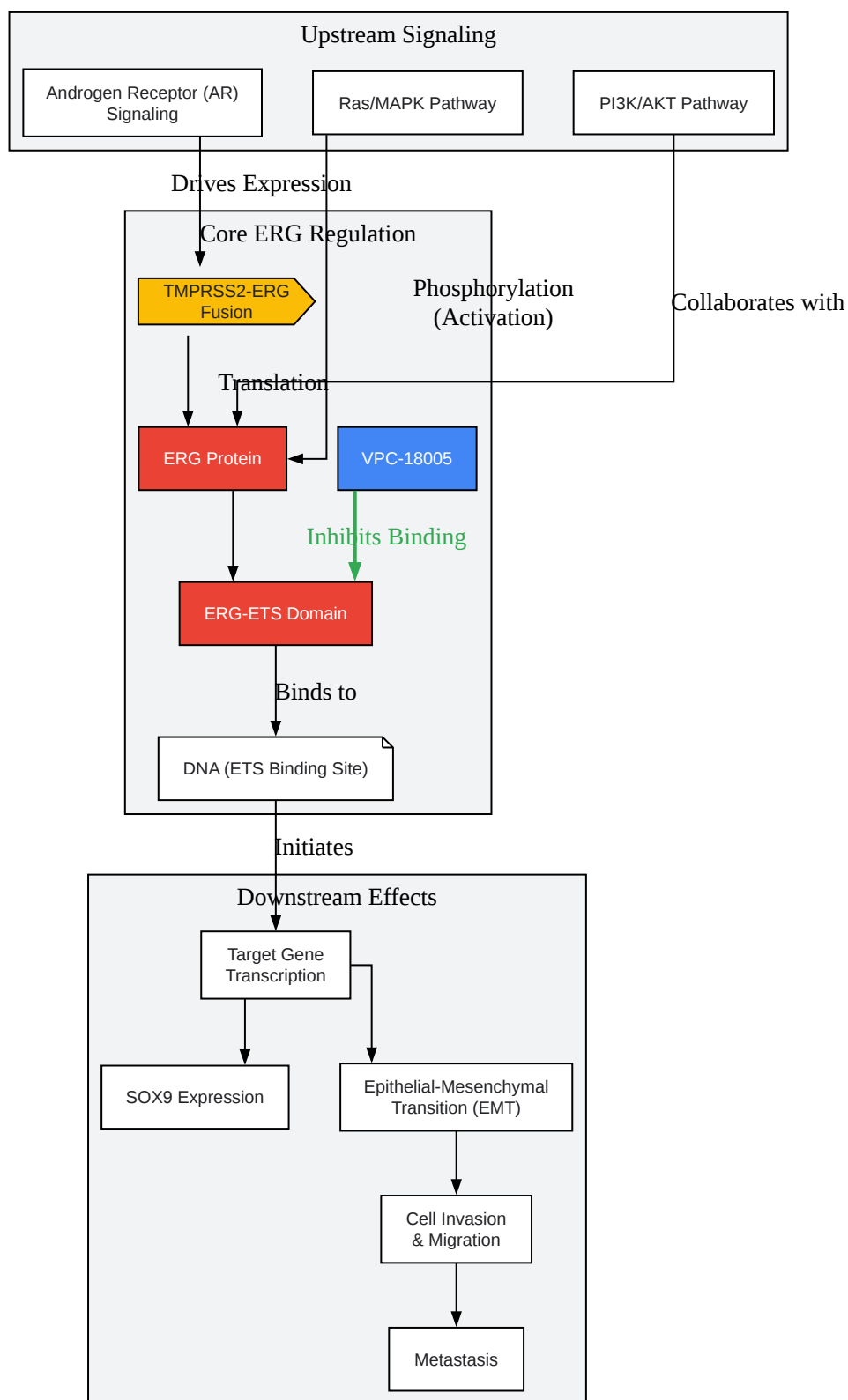
- Methodology:
  - Real-Time Cell Analysis (xCelligence): PNT1B-ERG cells are seeded in the upper chamber of a specialized plate with microelectrodes. The lower chamber contains a chemoattractant. Cell migration through the porous membrane is monitored in real-time by measuring changes in electrical impedance. The effect of **VPC-18005** is determined by comparing the migration index of treated cells to control cells.[5]
  - Spheroid Invasion Assay: PNT1B-ERG cells are grown as spheroids and then embedded in a matrix (e.g., Matrigel). The spheroids are treated with **VPC-18005** or a vehicle control. The invasion of cells from the spheroid into the surrounding matrix is monitored and quantified over several days using microscopy.[3]

## Zebrafish Xenograft Model of Metastasis

- Objective: To evaluate the in vivo efficacy of **VPC-18005** in inhibiting cancer cell metastasis.
- Methodology:
  - Human prostate cancer cells (e.g., PNT1B-ERG) are fluorescently labeled and microinjected into the yolk sac of zebrafish larvae.
  - The larvae are then exposed to different concentrations of **VPC-18005** in their water.
  - The dissemination of the fluorescently labeled cancer cells from the primary injection site to other parts of the zebrafish body is monitored and quantified using fluorescence microscopy. A reduction in disseminated cells in the treated group compared to the control group indicates anti-metastatic activity.[3]

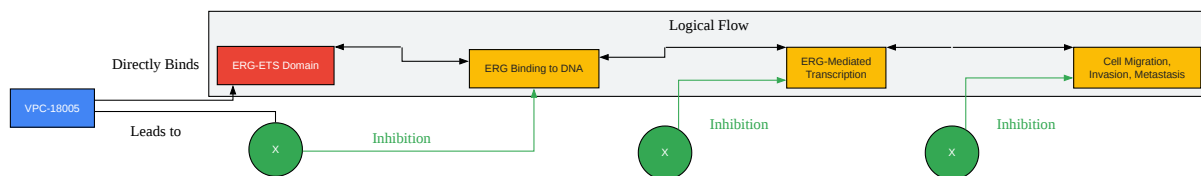
## Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the ERG signaling pathway, the mechanism of action of **VPC-18005**, and the experimental workflow used for its characterization.



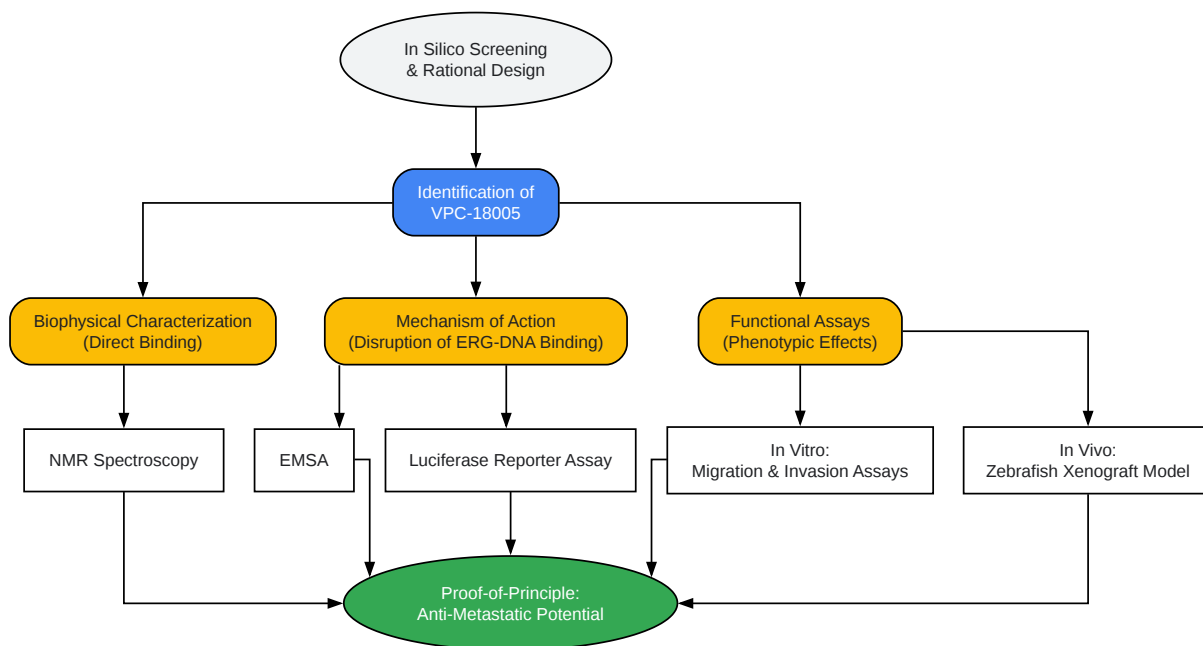
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Caption: ERG signaling pathway and the inhibitory action of **VPC-18005**.



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Caption: Logical flow of **VPC-18005**'s mechanism of action.



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Caption: Experimental workflow for the characterization of **VPC-18005**.

## Conclusion and Future Directions

**VPC-18005** represents a significant advancement in the development of targeted therapies for ERG-fusion-positive cancers, particularly prostate cancer. The comprehensive studies conducted to date provide strong proof-of-principle that directly targeting the ERG-ETS domain with a small molecule is a viable therapeutic strategy.[3][5] **VPC-18005** has been shown to directly bind to the ERG-ETS domain, disrupt its interaction with DNA, and consequently inhibit ERG-mediated transcription and its pro-metastatic cellular effects.[3][6]

The lead compound, **VPC-18005**, demonstrates efficacy in the low micromolar range and has favorable properties such as being soluble, stable, and orally bioavailable with no observed general toxicity in murine models at tested doses.[3][5] Future research will likely focus on medicinal chemistry efforts to optimize the potency of **VPC-18005** into the sub-micromolar or nanomolar range.[5] Furthermore, advancing **VPC-18005** or its derivatives into clinical trials will be a critical next step to evaluate its safety and efficacy in patients with ERG-expressing metastatic castration-resistant prostate cancer.[1] The development of such targeted inhibitors holds the promise of providing new, more effective treatment options for a significant subset of prostate cancer patients.[1]

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